盐酸多沙普拉姆

描述

盐酸多沙普仑是一种中枢神经系统兴奋剂,主要用作呼吸兴奋剂。 它通常静脉注射以刺激潮气量和呼吸频率的增加。 这种化合物在治疗慢性阻塞性肺病患者的急性呼吸功能不全以及药物引起的呼吸抑制情况下特别有用 .

科学研究应用

Pharmacodynamics and Mechanism of Action

Doxapram hydrochloride acts primarily by stimulating chemoreceptors in the carotid bodies, leading to increased activity in the respiratory centers of the brainstem. This action results in an increase in tidal volume and respiratory rate, which is crucial for patients experiencing respiratory depression. The onset of action occurs within 20 to 40 seconds after intravenous administration, with peak effects observed at 1 to 2 minutes and a duration of action lasting from 5 to 12 minutes .

Clinical Applications

Doxapram hydrochloride has several important clinical applications, which can be categorized as follows:

Postanesthesia Respiratory Depression

- Indication : Used to stimulate respiration in patients recovering from anesthesia where airway obstruction and hypoxia have been ruled out.

- Clinical Evidence : In a study involving patients with drug-induced respiratory depression, doxapram effectively stimulated respiration and hastened recovery from anesthesia .

Chronic Obstructive Pulmonary Disease (COPD)

- Indication : Temporary management of acute respiratory insufficiency in hospitalized patients with COPD.

- Clinical Evidence : Doxapram has shown efficacy in preventing elevated arterial carbon dioxide tension during oxygen therapy, particularly beneficial for patients with acute hypercapnia .

Drug Overdose

- Indication : Employed in cases of mild to moderate respiratory depression due to drug overdose (e.g., opioids).

- Clinical Evidence : Doxapram can stimulate respiratory function when traditional reversal agents like naloxone are insufficient .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of doxapram hydrochloride:

- A clinical trial demonstrated that doxapram administration led to a ventilatory increase of 50% to 100% in patients with primary alveolar hypoventilation syndrome, significantly lowering arterial carbon dioxide levels .

- Another study indicated that doxapram could effectively counteract respiratory depression in animal models, highlighting its potential for broader applications beyond human medicine .

Case Study 1: Doxapram in Postoperative Care

A patient recovering from major surgery experienced significant respiratory depression. Following the administration of doxapram hydrochloride, the patient's tidal volume increased markedly, and oxygen saturation improved within minutes, demonstrating its utility in postoperative management .

Case Study 2: Doxapram for Acute Hypercapnia

In a controlled setting, a cohort of COPD patients received doxapram during acute exacerbations. Results showed a rapid decrease in arterial carbon dioxide levels and an increase in oxygenation parameters, supporting its use as an adjunct therapy during acute episodes .

Side Effects and Contraindications

While doxapram hydrochloride is effective, it is associated with several side effects:

作用机制

盐酸多沙普仑通过刺激周围颈动脉化学感受器发挥作用。 这种刺激导致潮气量和呼吸频率的增加。 据认为,该化合物会抑制某些钾离子通道,从而导致颈动脉体的激活,进而引起呼吸刺激 .

类似化合物:

戊乙基环己酮: 结构和功能类似,用作呼吸兴奋剂。

哌替啶: 用于麻醉后寒战,在中枢神经系统兴奋剂特性方面相似.

独特性: 盐酸多沙普仑在有效刺激潮气量和呼吸频率方面是独一无二的。 它在作用机制方面也是独特的,涉及抑制钾离子通道和激活颈动脉化学感受器 .

生化分析

Biochemical Properties

Doxapram Hydrochloride is an analeptic agent, a stimulant of the central nervous system . It interacts with chemoreceptors in the carotid bodies of the carotid arteries . The nature of these interactions results in an increase in tidal volume and a slight increase in respiratory rate .

Cellular Effects

Doxapram Hydrochloride influences cell function by stimulating an increase in tidal volume and respiratory rate . This can have an impact on cell signaling pathways and cellular metabolism, particularly in cells involved in respiratory processes .

Molecular Mechanism

The mechanism of action of Doxapram Hydrochloride involves its binding interactions with chemoreceptors in the carotid bodies of the carotid arteries . This binding stimulates the respiratory center in the brainstem, leading to an increase in tidal volume and respiratory rate .

Metabolic Pathways

Given its role as a respiratory stimulant, it likely interacts with enzymes and cofactors involved in respiratory processes .

Transport and Distribution

Given its mechanism of action, it likely interacts with transporters or binding proteins involved in respiratory processes .

Subcellular Localization

Given its mechanism of action, it likely localizes to areas of the cell involved in respiratory processes .

准备方法

合成路线和反应条件: 盐酸多沙普仑的合成涉及 1-乙基-4-(2-吗啉代乙基)-3,3-二苯基-2-吡咯烷酮与盐酸的反应。 该过程通常包括以下步骤:

吡咯烷酮环的形成: 第一步涉及通过环化反应形成吡咯烷酮环。

吗啉代乙基的引入: 吗啉代乙基通过取代反应引入。

盐酸盐的形成: 最后一步涉及该化合物与盐酸反应形成盐酸多沙普仑.

工业生产方法: 盐酸多沙普仑的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 该化合物通常在 105°C 下干燥 2 小时以达到所需的纯度水平 .

化学反应分析

反应类型: 盐酸多沙普仑会发生各种化学反应,包括:

氧化: 该化合物可以发生氧化反应,特别是在吗啉代乙基处。

还原: 还原反应可能发生在吡咯烷酮环上。

取代: 取代反应很常见,特别是涉及苯基.

常用试剂和条件:

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 卤化剂,如氯和溴,用于取代反应.

相似化合物的比较

Pentethylcyclanone: Similar in structure and function, used as a respiratory stimulant.

Pethidine: Used for post-anesthetic shivering, similar in its central nervous system stimulant properties.

Uniqueness: Doxapram hydrochloride is unique in its ability to stimulate both tidal volume and respiratory rate effectively. It is also distinct in its mechanism of action, involving the inhibition of potassium channels and activation of carotid chemoreceptors .

生物活性

Doxapram hydrochloride is a potent respiratory stimulant classified as an analeptic agent. It is primarily used in clinical settings to address acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease (COPD) and other conditions leading to hypoventilation. This article explores the biological activity of doxapram hydrochloride, including its pharmacodynamics, mechanisms of action, clinical applications, and associated case studies.

Pharmacodynamics

Doxapram hydrochloride exerts its effects primarily through stimulation of the peripheral chemoreceptors located in the carotid bodies. This stimulation leads to increased tidal volume and respiratory rate, facilitating improved ventilation. The onset of action is rapid, typically occurring within 20 to 40 seconds post-intravenous administration, with peak effects observed between 1 to 2 minutes and a duration of action lasting from 5 to 12 minutes .

The drug also induces a pressor response, which is more pronounced in hypovolemic states due to enhanced cardiac output rather than peripheral vasoconstriction. This response is linked to an increased release of catecholamines following administration .

The primary mechanism by which doxapram operates involves the inhibition of potassium channels in the carotid body chemoreceptors, leading to enhanced excitability and subsequent stimulation of the central respiratory centers in the brainstem . This results in an increase in ventilation rates and improvements in arterial gas exchange.

Clinical Applications

Doxapram is utilized in various clinical scenarios:

- Acute Respiratory Insufficiency : Particularly effective in patients with COPD or those experiencing respiratory depression due to drug overdose.

- Postoperative Care : Employed to mitigate shivering after anesthesia and improve respiratory function following surgery.

- Neonatal Care : Continuous infusion has been studied for its efficacy in preterm infants with respiratory distress syndrome, although its use requires careful monitoring due to potential adverse effects .

Case Studies

Several case studies highlight the effectiveness and safety profile of doxapram hydrochloride:

- Preterm Infants : A study involving eight preterm infants demonstrated that continuous doxapram administration could effectively manage hypoxia levels post-extubation. Four patients were classified as responders based on decreased hypoxia levels after therapy initiation .

- Hypoventilation Syndromes : In a controlled study involving adults with primary alveolar hypoventilation syndrome, doxapram administration resulted in a significant increase in ventilation (50-100%) and a corresponding decrease in arterial CO2 tension .

- Arrhythmogenic Effects : Research on rat models indicated that while doxapram did not induce arrhythmias independently, it exacerbated adrenaline-induced arrhythmias when administered concurrently with halothane anesthesia. This highlights the importance of monitoring cardiac function during treatment .

Table 1: Key Pharmacodynamic Effects of Doxapram Hydrochloride

| Effect | Measurement | Observations |

|---|---|---|

| Onset of Action | Time (seconds) | 20-40 |

| Peak Effect | Time (minutes) | 1-2 |

| Duration of Action | Time (minutes) | 5-12 |

| Increase in Tidal Volume | Percentage Increase | Variable (up to 100% in some cases) |

| Pressor Response | Blood Pressure Change | Marked in hypovolemic states |

Table 2: Clinical Outcomes from Doxapram Administration

| Study Focus | Patient Population | Outcome |

|---|---|---|

| Continuous Infusion | Preterm Infants | Improved oxygenation; decreased hypoxia |

| Acute Respiratory Failure | Adults with COPD | Enhanced ventilation; reduced CO2 levels |

| Arrhythmia Risk | Animal Models | Increased risk when combined with adrenaline |

Side Effects and Contraindications

While doxapram is generally well-tolerated, it can lead to several side effects including hypertension, anxiety, tachycardia, tremors, and gastrointestinal disturbances like vomiting. Its use is contraindicated in patients with coronary artery disease, epilepsy, or severe hypertension due to potential exacerbation of these conditions .

属性

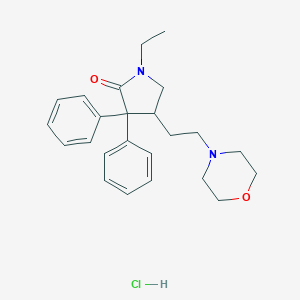

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXILHMHYLZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047837 | |

| Record name | Doxapram hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-07-5 | |

| Record name | Doxapram hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxapram hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxapram hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAPRAM HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。